molecular formula C9H7ClN4O3S2 B4651118 5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide

5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide

Cat. No. B4651118
M. Wt: 318.8 g/mol
InChI Key: JHOALYUYORFYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide is a chemical compound that has been subject to extensive scientific research in recent years. This compound has shown potential in a range of applications, from its use as a synthetic intermediate to its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of ribosomal protein S6 kinase, an enzyme involved in protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In addition to its antitumor and antibacterial activities, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide in lab experiments is its potent activity against cancer cells and bacteria, which makes it a useful tool for studying these diseases. However, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to explore the potential of this compound in other applications, such as its use as a pesticide or herbicide.

Scientific Research Applications

5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. One study found that this compound exhibited potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. Another study found that this compound had antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

5-chloro-2-methylsulfonyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O3S2/c1-19(16,17)9-12-4-5(10)6(13-9)7(15)14-8-11-2-3-18-8/h2-4H,1H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOALYUYORFYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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